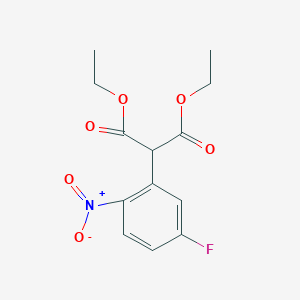
3-Hydroxy-4-methyl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and methyl groups on the phenyl ring distinguishes it from other phenylalanine derivatives, potentially imparting unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-D-phenylalanine can be achieved through several synthetic routes. One common method involves the hydroxylation of 4-methyl-D-phenylalanine using a suitable oxidizing agent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pH levels, to ensure the selective hydroxylation at the desired position on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-methyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding 4-methyl-D-phenylalanine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-keto-4-methyl-D-phenylalanine, while reduction can produce 4-methyl-D-phenylalanine .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methyl-D-phenylalanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways involving phenylalanine derivatives.
Medicine: Research explores its potential therapeutic effects, including its role as a precursor for neurotransmitters and its impact on neurological disorders.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. This compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways related to phenylalanine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-D-phenylalanine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxy-D-phenylalanine: Similar structure but without the methyl group, leading to variations in its interactions and applications.
D-Phenylalanine: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
3-Hydroxy-4-methyl-D-phenylalanine is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
919512-50-8 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
XPQWRBDSYUTCDD-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
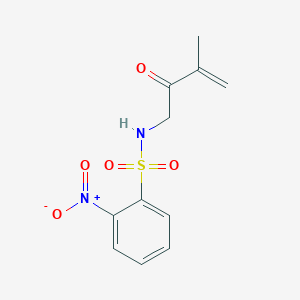
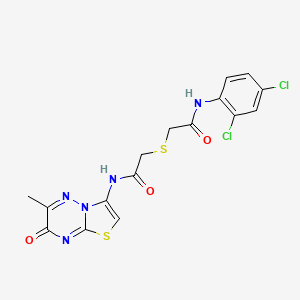
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12632640.png)
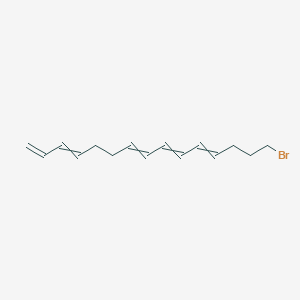
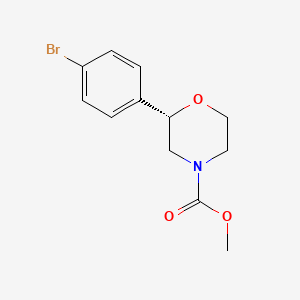
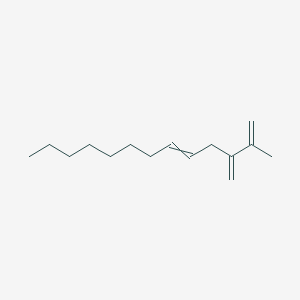
![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide](/img/structure/B12632679.png)
